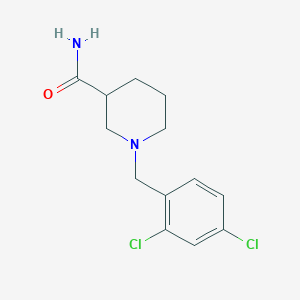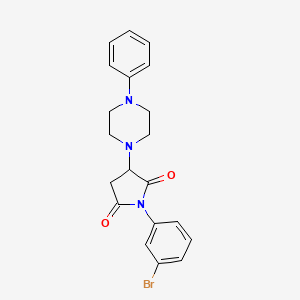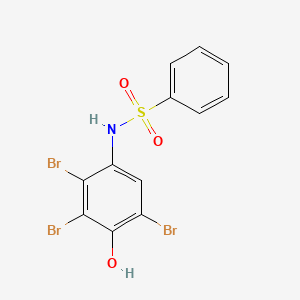![molecular formula C19H20BrNO4 B5205427 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine](/img/structure/B5205427.png)
4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine, also known as BMBM, is a synthetic compound used in scientific research. It belongs to the class of benzoylmorpholine derivatives and has been studied for its potential pharmacological applications.
Wirkmechanismus
The mechanism of action of 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine has also been shown to have antioxidant activity and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Another advantage is that it has been shown to have a number of potential pharmacological applications. However, a limitation of using 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine. One direction is to further investigate its mechanism of action, which may provide insights into its potential pharmacological applications. Another direction is to study its effects in vivo, using animal models of cancer and inflammation. Additionally, it may be possible to modify the structure of 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine to improve its pharmacological properties, such as its potency and selectivity.
Synthesemethoden
The synthesis of 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine involves a multi-step process that starts with the reaction of 3-bromo-4-methoxybenzaldehyde with benzylamine to form the corresponding Schiff base. This is followed by the reduction of the Schiff base with sodium borohydride to give the corresponding amine. The amine is then reacted with 4-chloro-3-nitrobenzoic acid to form the corresponding ester. The final step involves the cyclization of the ester with morpholine in the presence of a base to give 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine.
Wissenschaftliche Forschungsanwendungen
4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine has been studied for its potential pharmacological applications. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages.
Eigenschaften
IUPAC Name |
(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4/c1-23-17-12-15(19(22)21-7-9-24-10-8-21)11-16(20)18(17)25-13-14-5-3-2-4-6-14/h2-6,11-12H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNGOSHFSDBEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)N2CCOCC2)Br)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Benzyloxy)-3-bromo-5-methoxyphenyl](morpholin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205348.png)
![N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5205353.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide](/img/structure/B5205359.png)


![N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5205371.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2,5-dichlorobenzamide dihydrochloride](/img/structure/B5205396.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B5205397.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5205401.png)


![methyl 3-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5205441.png)

![4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5205453.png)